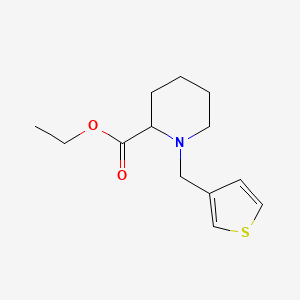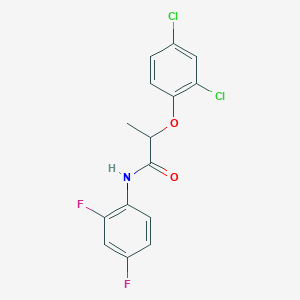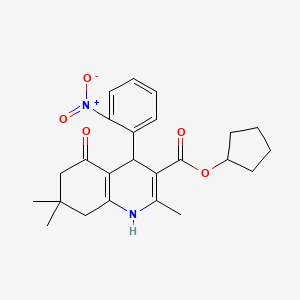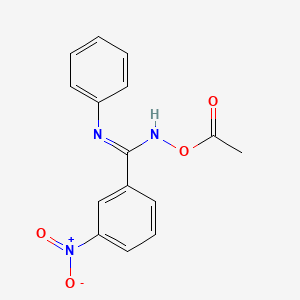
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. This compound has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine are discussed in
作用机制
The mechanism of action of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine varies depending on its application. As an anticancer agent, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of protein kinases. As a selective COX-2 inhibitor, N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine reduces inflammation and pain by inhibiting the production of prostaglandins. As a protein kinase inhibitor, this compound inhibits the activity of specific protein kinases involved in various cellular processes.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine reduces tumor growth and inflammation in animal models.
实验室实验的优点和局限性
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potent biological activity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes.
未来方向
There are several future directions for research on N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine. In medicinal chemistry, further studies are needed to optimize the structure of this compound for its anticancer activity. In pharmacology, more research is needed to determine the selectivity and safety of this compound as a COX-2 inhibitor. In biochemistry, further studies are needed to identify the specific protein kinases targeted by this compound and their role in cellular processes. Additionally, the potential applications of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine in other scientific fields, such as neuroscience and immunology, should be explored.
合成方法
The synthesis of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine involves the reaction of cyclohexylmethylamine, 2-methylphenyl isocyanate, and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
科学研究应用
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. In pharmacology, N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been studied for its potential as a selective COX-2 inhibitor. In biochemistry, this compound has been investigated for its potential as a protein kinase inhibitor.
属性
IUPAC Name |
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-13-7-5-6-10-15(13)16-12-19-21-17(20-16)18-11-14-8-3-2-4-9-14/h5-7,10,12,14H,2-4,8-9,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGTVLORITWSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)

![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)



![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)

![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)